2-Cyclopentene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

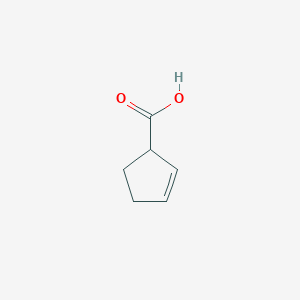

2-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2 . It is a colorless nonvolatile oil .

Synthesis Analysis

The compound can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular weight of 2-Cyclopentene-1-carboxylic acid is 112.127 Da . The structure of the compound includes a cyclopentene ring with a carboxylic acid functional group attached .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in [2 + 2] addition reactions with 2-cyclopentenone under photochemical conditions .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 220.1±19.0 °C at 760 mmHg, and a flash point of 98.1±16.2 °C . It has a molar refractivity of 28.8±0.3 cm3, and a polar surface area of 37 Å2 .Scientific Research Applications

Surface Modification and Nanotechnology

Carboxylic acids find applications in nanotechnology. Aleprolic acid, being a carboxylic acid, has potential in this field:

- Carbon Nanotube Functionalization : In 2016, Sáenz et al. reported using organic carboxylic acids (including tartaric acid, maleic acid, and malic acid) to modify the surface of multi-walled carbon nanotubes (MWCNTs). This modification enhances dispersion and compatibility, crucial for applications in polymer nanomaterials .

Safety and Hazards

Future Directions

While specific future directions for 2-Cyclopentene-1-carboxylic acid are not mentioned in the search results, the compound’s carboxylic acid functional group makes it a versatile synthetic building block. For instance, it has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via Diels-Alder reaction with butadiene . Furthermore, a new technique has been developed to incorporate carbon-14 into drug candidates in a single step, which could potentially be applied to 2-Cyclopentene-1-carboxylic acid .

Mechanism of Action

Aleprolic acid, also known as cyclopent-2-ene-1-carboxylic acid or 2-Cyclopentene-1-carboxylic acid, is a carboxylic acid

Mode of Action

It is known that carboxylic acids can donate a proton (h+) to an acceptor (bronsted base), which might play a role in its biological activity .

Biochemical Pathways

Aleprolic acid is believed to be involved in the biosynthesis of cyclopentenyl fatty acids. It is suggested that Aleprolic acid, as the starter molecule, is lengthened by C2-units to form cyclopentenyl fatty acids . The conversion of cyclopentenylglycine to Aleprolic acid may occur via transamination and oxidative decarboxylation . .

Result of Action

It is suggested that aleprolic acid might play a role in the biosynthesis of cyclopentenyl fatty acids .

properties

IUPAC Name |

cyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMBAXHNIPLMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentene-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)

![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)